2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has been analyzed . These molecules display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor. In the crystal, intermolecular C—H⋯π interactions connect adjacent molecules into chains parallel to the b axis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-(1,3-Dioxolan-2-yl)phenol and 2-(1,3-Dioxolan-2-yl)benzaldehyde , have been analyzed. These compounds have a molecular weight of around 166.17 g/mol and exhibit properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde, focusing on its unique applications:
Ratiometric Fluorescent Probe Synthesis
This compound is used as a reactant for the preparation of a ratiometric fluorescent probe. This probe is specifically designed for the detection of cysteine over other similar compounds like homocysteine and glutathione .
Inhibitor Synthesis for Calmodulin Kinase II
It serves as a reactant in the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II, a protein known to play a role in cellular processes .
S1 Receptor Ligands
The compound is involved in the preparation of fluorinated spirobenzofuran piperidines, which act as ligands for s1 receptors. These receptors are significant in many biological pathways .
Antitumor Agents
It is used in the synthesis of antitumor agents, indicating its potential role in cancer research and therapy .
Indole Derivatives Synthesis
This chemical serves in the regio-selective preparation of indole derivatives through rhodium-catalyzed domino hydroformylation/indolization. Indoles are important in pharmaceuticals and agrochemicals .
Stereoselective Formation of Substituted 1,3-Dioxolanes
It is involved in a stereoselective formation process that assembles three components: alkene, carboxylic acid, and silyl enol ether, via a 1,3-dioxolan-2-yl cation intermediate during oxidation with hypervalent iodine .
Eco-Friendly Reductant in Synthesis
The related compound 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide is synthesized by reducing 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant in an alkaline medium .
Safety and Hazards
The safety and hazards of similar compounds have been reported . These compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and exhibit acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Related compounds such as azoxybenzenes are known to have various biological activities and are used as liquid crystals, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Mode of Action
It’s worth noting that the reactivity of the azoxy group in related compounds allows them to be used as building blocks in fine organic synthesis .
Biochemical Pathways
Related compounds such as azoxybenzenes are known to affect various biological activities .
Result of Action
Related compounds such as azoxybenzenes are known to have various biological activities .
properties
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)phenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-5-7-13(8-6-12)14-3-1-2-4-15(14)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSIJGFZRRSNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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